3-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Description
This compound is a tert-butyl-protected piperidine derivative featuring a carboxymethyl-amino-methyl substituent at the 3-position. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the piperidine nitrogen, enhancing stability during synthetic processes.
Properties
IUPAC Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-6-4-5-10(9-15)7-14-8-11(16)17/h10,14H,4-9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWLEJCCJRWRJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxymethyl-amino Group: This step involves the reaction of the piperidine ring with a carboxymethyl-amino precursor under controlled conditions.
Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Classification
Piperidine-1-carboxylic acid tert-butyl ester derivatives are classified based on substituent groups, which dictate their chemical and biological properties. Below is a comparative analysis:
Amino-Acyl Substituted Derivatives
Key Differences :
- The target compound’s carboxymethyl group provides a free carboxylic acid (after deprotection), enabling solubility in polar solvents and coordination chemistry. In contrast, amino-acyl analogs (e.g., ) are tailored for chiral recognition in drug design.
- Discontinuation of the target compound may stem from inferior stability compared to N-acylated derivatives, which are more resistant to hydrolysis .
Heterocyclic and Aromatic Substituted Derivatives
Key Differences :
- Heterocyclic substituents (e.g., bromopyridine , thiazole ) enhance π-π stacking and target binding in medicinal chemistry, unlike the aliphatic carboxymethyl group in the target compound.
- The target compound’s lack of aromaticity limits its use in drug discovery but may favor applications in catalysis or material science.
Sulfonyl and Halogenated Derivatives
Key Differences :
- Sulfonyl () and chloroacetyl () groups introduce strong electron-withdrawing effects, altering reactivity toward nucleophiles. The target compound’s carboxymethyl group is less reactive but more biocompatible.
Biological Activity
3-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1353983-59-1, is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
The molecular formula of this compound is , with a molecular weight of 314.42 g/mol. Its structure includes a piperidine ring, a carboxymethyl group, and a tert-butyl ester moiety, which may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₃₀N₂O₄ |
| Molecular Weight | 314.42 g/mol |
| CAS Number | 1353983-59-1 |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Antimicrobial Effects : In studies assessing the antibacterial properties, derivatives of piperidine have shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of vital enzymatic pathways .
- Antiviral Activity : Some studies suggest that piperidine derivatives can inhibit viral replication by interfering with viral enzymes or host cell receptors .
Case Studies
- Antimicrobial Study : A study conducted on piperidine derivatives demonstrated that certain modifications to the piperidine ring enhance antibacterial activity against S. aureus strains. The compound exhibited a minimum inhibitory concentration (MIC) of approximately 50 µM against selected strains .
- Antiviral Research : Another investigation highlighted the potential antiviral properties of related compounds in inhibiting viral replication in vitro. These compounds were shown to reduce viral load significantly in treated cell cultures .
Table 2: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
